molecular formula C19H19F3N4O3S B2868529 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034499-61-9

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2868529
CAS RN: 2034499-61-9
M. Wt: 440.44
InChI Key: SPVLLTWDLGVFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19F3N4O3S and its molecular weight is 440.44. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides, including compounds with piperidinyl and related moieties, have been investigated for their inhibitory activity against human carbonic anhydrases (CAs), particularly the cytosolic isoforms hCA I and II, and the tumor-associated isoforms hCA IX and XII. These compounds have shown low nanomolar activity against hCA II, with significant inhibition observed against CA IX and XII, highlighting their potential in targeting tumor-associated carbonic anhydrases (Alafeefy et al., 2015).

Enzyme Inhibition for Neurodegenerative Diseases

Sulfonamides bearing piperidine nuclei have been synthesized and evaluated for their activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative diseases like Alzheimer's. These compounds exhibited promising activities, suggesting their potential use in managing symptoms associated with such diseases (Khalid et al., 2012).

Antimicrobial Activity

Novel sulfonamides incorporating piperidine and triazine structural motifs have been studied for their antimicrobial activity. Some of these compounds displayed significant activity against various microbial strains, indicating their potential as antimicrobial agents (Desai et al., 2016).

Antioxidant and Enzyme Inhibitory Profile

A series of benzenesulfonamides with triazine moieties substituted with different amines, including piperidine, were evaluated for their antioxidant properties and inhibitory activity against enzymes like AChE, BChE, and tyrosinase. These compounds showed moderate antioxidant activity and significant enzyme inhibitory potency, suggesting their applicability in diseases related to oxidative stress and enzyme dysregulation (Lolak et al., 2020).

Anticancer Activity

Research has also focused on the synthesis and biological evaluation of sulfonamide derivatives for anticancer activity. Specific sulfonamide compounds have demonstrated potent activity against various human cancer cell lines, underscoring their potential as anticancer agents (Pogorzelska et al., 2017).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c20-19(21,22)29-16-3-5-17(6-4-16)30(27,28)25-13-14-7-10-26(11-8-14)18-15(12-23)2-1-9-24-18/h1-6,9,14,25H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLLTWDLGVFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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